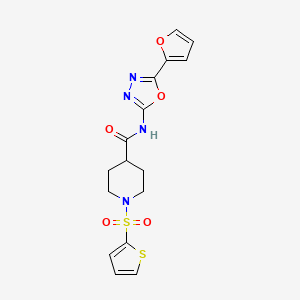

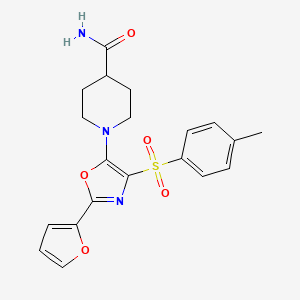

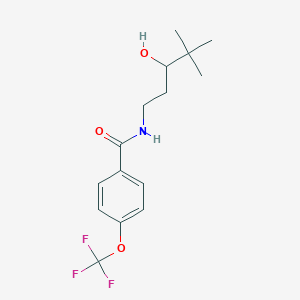

![molecular formula C21H20ClN3O2S B2642097 4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone CAS No. 551921-37-0](/img/structure/B2642097.png)

4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-[(4-Chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone, also known as CMPP, is a chemical compound that has a wide range of applications in scientific research. This compound is a derivative of pyridazinone, a class of compounds that is known for its anticonvulsant and antinociceptive activities. CMPP is a potent inhibitor of the enzyme glutathione S-transferase (GST), an enzyme involved in the detoxification of xenobiotics and the metabolism of reactive oxygen species. It has been used to study the role of GST in the toxicity of various compounds, as well as in the development of novel therapeutic strategies.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

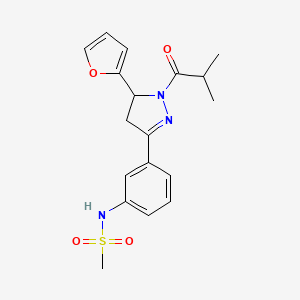

The compound 4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone has been a subject of interest in synthetic organic chemistry. For instance, Zaki et al. (2017) described a method to synthesize a range of heterocyclic compounds, including those related to pyridazinone. Their approach involved the acetylation of a morpholino compound and subsequent nucleophilic substitution reactions with various primary aliphatic and aromatic amines, including sulfa drugs. This method led to the creation of substituted pyrimidinone compounds, demonstrating the compound's role as a versatile precursor in heterocyclic chemistry (Zaki, Radwan, & El-Dean, 2017).

Applications in Drug Discovery

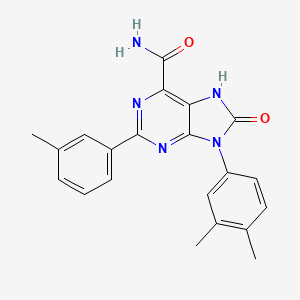

The pyridazinone scaffold, including molecules like this compound, has been utilized in the discovery and development of new therapeutic agents. Zhou et al. (2011) conducted a structure-activity relationship study on pyridazinone analogs, identifying potent β-1,3-glucan synthase inhibitors. These compounds showed promising antifungal activity against strains such as Candida glabrata and Candida albicans, highlighting their potential in antifungal drug development (Zhou et al., 2011).

Herbicide Development

Substituted pyridazinone compounds, structurally similar to the molecule , have been explored for their potential as herbicides. Hilton et al. (1969) investigated the phytotoxicity of substituted pyridazinone compounds, including their inhibitory effects on the Hill reaction and photosynthesis in plants. These studies contribute to understanding the molecular mechanisms of herbicides and their potential agricultural applications (Hilton et al., 1969).

Material Chemistry and Catalysis

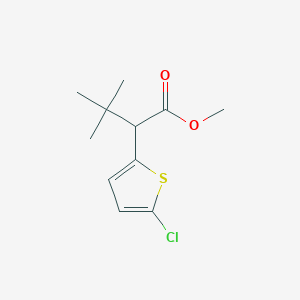

The compound's structure has also been implicated in material chemistry and catalysis. Pattison et al. (2009) explored the use of pyridazinone structures, including polysubstituted pyridazinones, for the synthesis of various disubstituted and ring-fused pyridazinone systems through sequential nucleophilic aromatic substitution processes. Their research suggests potential applications in drug discovery and material science, where the compound's structure could be used as a scaffold for developing new materials or as a catalyst in chemical reactions (Pattison, Sandford, Yufit, Howard, Christopher, & Miller, 2009).

Eigenschaften

IUPAC Name |

4-(4-chlorophenyl)sulfanyl-2-(4-methylphenyl)-5-morpholin-4-ylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2S/c1-15-2-6-17(7-3-15)25-21(26)20(28-18-8-4-16(22)5-9-18)19(14-23-25)24-10-12-27-13-11-24/h2-9,14H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDKGLBHZXSDGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N3CCOCC3)SC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

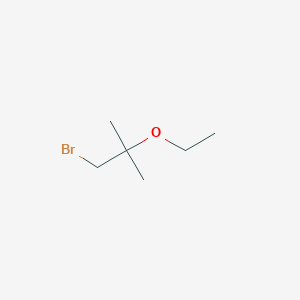

![N-(3-chlorophenyl)-N-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2642015.png)

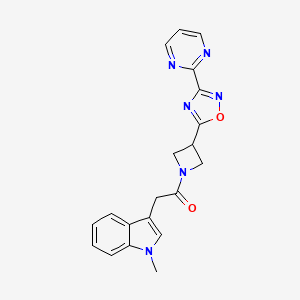

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2642020.png)

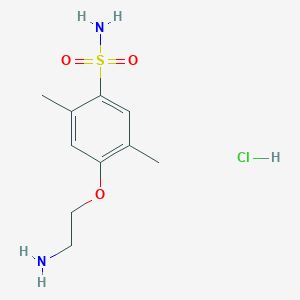

![2-(2-Methoxy-phenoxy)-N-[4-(5-methyl-isoxazol-3-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B2642021.png)

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2642027.png)

![2,7-Bis(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2642032.png)